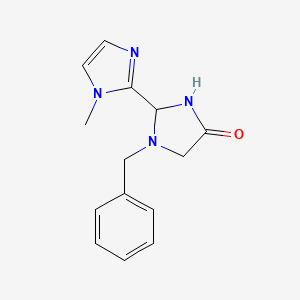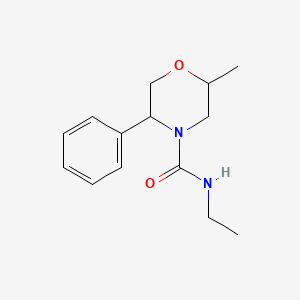
1-Cyclopropyl-3-(4-ethylsulfanylbutan-2-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopropyl-3-(4-ethylsulfanylbutan-2-yl)urea is a chemical compound that belongs to the class of urea derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 1-Cyclopropyl-3-(4-ethylsulfanylbutan-2-yl)urea is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. Specifically, it may inhibit the activity of tyrosine kinases, which are enzymes that play a critical role in cell signaling pathways.
Biochemical and Physiological Effects
Studies have shown that 1-Cyclopropyl-3-(4-ethylsulfanylbutan-2-yl)urea can induce apoptosis, or programmed cell death, in cancer cells. It may also inhibit the growth of blood vessels that supply nutrients to tumors, which can help to slow or stop the growth of cancer cells. Additionally, it may have anti-inflammatory effects and may be useful in the treatment of other diseases such as rheumatoid arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-Cyclopropyl-3-(4-ethylsulfanylbutan-2-yl)urea is that it is relatively easy to synthesize and purify. Additionally, it has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its efficacy. Additionally, further studies are needed to determine its safety and efficacy in humans.
Direcciones Futuras
There are several potential future directions for research on 1-Cyclopropyl-3-(4-ethylsulfanylbutan-2-yl)urea. One area of focus could be on optimizing its efficacy as a chemotherapeutic agent, particularly in combination with other drugs. Additionally, further studies are needed to determine its safety and efficacy in humans, which could pave the way for clinical trials. Finally, research could also focus on the development of new analogs of 1-Cyclopropyl-3-(4-ethylsulfanylbutan-2-yl)urea with improved efficacy and safety profiles.
Métodos De Síntesis
The synthesis of 1-Cyclopropyl-3-(4-ethylsulfanylbutan-2-yl)urea involves the reaction of cyclopropyl isocyanate with 4-ethylsulfanylbutan-2-amine. The reaction is typically carried out in a solvent such as dichloromethane or ether, and the product is obtained through crystallization or distillation. The purity of the final product can be improved through recrystallization.
Aplicaciones Científicas De Investigación
1-Cyclopropyl-3-(4-ethylsulfanylbutan-2-yl)urea has been studied for its potential applications in medicinal chemistry, particularly as a potential therapeutic agent for the treatment of cancer and other diseases. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and may have potential as a chemotherapeutic agent.
Propiedades
IUPAC Name |
1-cyclopropyl-3-(4-ethylsulfanylbutan-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2OS/c1-3-14-7-6-8(2)11-10(13)12-9-4-5-9/h8-9H,3-7H2,1-2H3,(H2,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANDNZWCXCZTXNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCCC(C)NC(=O)NC1CC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropyl-3-(4-ethylsulfanylbutan-2-yl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-Methyl-3-nitrophenyl)methylsulfanyl]propan-1-ol](/img/structure/B7591571.png)

![3-(3-methoxy-4-methylsulfanylphenyl)-3,5,6,7,8,8a-hexahydro-2H-imidazo[1,5-a]pyridin-1-one](/img/structure/B7591597.png)
![Spiro[2,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyridine-3,3'-thiane]-1-one](/img/structure/B7591603.png)
![3-(5-fluoro-1-benzofuran-2-yl)-3,5,6,7,8,8a-hexahydro-2H-imidazo[1,5-a]pyridin-1-one](/img/structure/B7591611.png)
![3-(2,4-dimethyl-1,3-thiazol-5-yl)-3,5,6,7,8,8a-hexahydro-2H-imidazo[1,5-a]pyridin-1-one](/img/structure/B7591619.png)


![1-[Cyclopropyl-(2,5-difluorophenyl)methyl]-3-(2-methoxyethyl)urea](/img/structure/B7591655.png)
![N-[1-(3-methoxypropyl)pyrazol-3-yl]-1,3-benzoxazol-2-amine](/img/structure/B7591661.png)

![5-methyl-N-[1-phenyl-2-(1,2,4-triazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7591676.png)
![N-[1-(2-ethyl-4-methyl-1,3-thiazol-5-yl)ethyl]-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7591683.png)
![2-[(5-Bromopyrimidin-2-yl)-prop-2-enylamino]ethanol](/img/structure/B7591687.png)